molecular formula C6H6BrNO2 B1277030 5-bromo-N-methylfuran-2-carboxamide CAS No. 31136-78-4

5-bromo-N-methylfuran-2-carboxamide

Cat. No. B1277030
CAS RN: 31136-78-4
M. Wt: 204.02 g/mol
InChI Key: QMUCVHLODHSPLZ-UHFFFAOYSA-N
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Description

The compound of interest, 5-bromo-N-methylfuran-2-carboxamide, is a derivative of furan carboxamide with a bromine atom and a methyl group attached to the furan ring. This structure is closely related to various compounds that have been synthesized and studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline with excellent yields, using triethylamine and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, methyl 5-bromo-2-furoate, a related compound, was used as a substrate for palladium-catalyzed direct arylation of heteroaromatics, demonstrating the versatility of bromofuran derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and various substituents that can influence the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, providing insights into the molecular conformation and potential for hydrogen bonding .

Chemical Reactions Analysis

Bromofuran derivatives are reactive intermediates that can undergo various chemical reactions. Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, for instance, react with nucleophilic agents such as secondary amines, sodium butylthiolate, and potassium thiocyanate to form a range of products . These reactions demonstrate the reactivity of the bromomethyl group in the furan ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofuran derivatives are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and potentially enhance the lipophilicity of the compound, which can be important for its biological activity. For example, the introduction of a bromine atom in N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides resulted in enhanced affinity for dopamine D2 receptors . Additionally, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, and their antibacterial activity was compared to that of kanamycin, indicating the potential of these compounds as antimicrobial agents .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Analogous Compounds

    5-bromo-N-methylfuran-2-carboxamide is used in the synthesis of various chemical compounds. For instance, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation of related furan carboxamides, highlighting the compound's role in chemical transformations (Maadadi et al., 2015).

  • Efficient Synthesis Processes

    The compound is involved in efficient synthesis processes of related compounds. An example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing its role in the creation of potent receptor antagonists (Hirokawa et al., 2000).

  • Development of Antiprotozoal Agents

    It's utilized in the development of antiprotozoal agents. For example, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt was synthesized from a related furan compound, indicating its relevance in medicinal chemistry (Ismail et al., 2004).

Material Science and Engineering

  • Palladium-Catalysed Direct Heteroarylations

    The compound is used in palladium-catalysed direct heteroarylations, aiding in the formation of biheteroaryls. This process demonstrates its significance in material science and organic chemistry (Fu et al., 2012).

  • Bromination Studies

    Studies on the bromination of related furan compounds, like 2-acetyl-5-methylfuran, provide insights into reaction mechanisms and potential applications in material synthesis (Saldabol et al., 2013).

Pharmaceutical Applications

  • Synthesis of Antibacterial Agents

    The compound plays a role in synthesizing antibacterial agents. For instance, the synthesis of 5-bromoindole-2-carboxamides from related compounds indicates its potential in developing new antibacterial drugs (Mane et al., 2018).

  • Development of Antagonists and Antipsychotic Agents

    Its derivatives are used in synthesizing antagonists and antipsychotic agents, as seen in the synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, highlighting its significance in pharmaceutical research (Högberg et al., 1990).

properties

IUPAC Name

5-bromo-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCVHLODHSPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428704
Record name 5-bromo-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methylfuran-2-carboxamide

CAS RN

31136-78-4
Record name 5-bromo-N-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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